molecular formula C5H6N6O B048695 2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE CAS No. 123333-49-3

2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE

Cat. No. B048695
M. Wt: 166.14 g/mol
InChI Key: LREVGBUCKQNOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2,6-diamino-8-purinol derivatives involves multiple steps, including reactions with aldehydes, ketones, and carboxylic acid anhydrides, leading to a variety of substituted purines. For instance, an FeCl3–SiO2-promoted cyclization reaction of 4,5-diaminopyrimidines with aldehydes results in efficient synthesis of 6,8,9-trisubstituted purine analogues, showcasing the versatility of synthetic approaches for these compounds (Dang, Brown, & Erion, 2000).

Molecular Structure Analysis

2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE and related compounds exhibit complex hydrogen-bonding schemes critical for their molecular structure. For instance, 2,6-diamino-9H-purine monohydrate forms two-dimensional layers connected by strong hydrogen bonds, interlinked by weaker hydrogen bonds and π-π interactions. These intricate hydrogen-bonding networks contribute significantly to the compound's stability and reactivity (Atria, Garland, & Baggio, 2010).

Chemical Reactions and Properties

2,6-DIAMINO-8-PURINOL undergoes various chemical reactions, including electrochemical oxidation. This oxidation process involves a 2 e−, 2 H+ reaction, where the compound is oxidized to form a diimine, which subsequently decomposes through hydrolysis reactions to final products. The understanding of these oxidation mechanisms provides insights into the chemical behavior of purinol derivatives (Astwood, D'Amico, Lippincott, & Brajter-toth, 1986).

Scientific Research Applications

  • Therapeutic Applications : A study highlighted the synthesis of a novel nucleoside derived from 2,6-diamino-8-purinol with potential therapeutic applications (Muraoka, 1981).

  • Electrochemical Properties : Research on the electrochemical oxidation of 2,6-diamino-8-purinol in phosphate buffer solutions revealed the formation of various compounds, suggesting implications for enzymatic oxidation and deamination (Astwood et al., 1986).

  • Medical Research : A study found that 2,6-diamino-purine significantly increased survival rates in mice infected with Russian Spring-Summer Encephalitis (Moore & Friend, 1951).

  • Cardiomyogenic Inducing Agents : 2,6-diamino-substituted purine derivatives, such as reversine, were identified as potential cardiomyogenic inducing agents (Koley et al., 2010).

  • Corrosion Inhibition : Purines and their derivatives, including 2,6-dithiopurine, were found effective in inhibiting mild steel corrosion (Yan et al., 2008).

  • Nucleoside and Oligonucleotide Synthesis : The compound was used as a synthon for the preparation of oligonucleotides (Gao et al., 1992).

  • Cancer Research : 6-chloropurine, a related compound, showed carcinostatic properties and usefulness in synthesizing other purines (Duggan & Titus, 1959).

  • Complex Hydrogen-Bonding Schemes : Studies on 2,6-diamino-9H-purine monohydrate revealed complex hydrogen-bonding schemes (Atria et al., 2010).

  • Analytical Chemistry Applications : An in situ electrode modification technique was developed for the simultaneous determination of 2,6-diaminopurine and its metabolite in phosphate buffer (Szurley & Brajter-toth, 1983).

  • Drug Development : Synthesis of radiolabelled precursors for preparing 14C-labelled nucleosides suggests applications in drug development (Valsborg et al., 1995).

properties

IUPAC Name

2,6-diamino-1,7-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREVGBUCKQNOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=NC(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=NC(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 95694

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 2
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
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2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
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2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 5
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 6
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE

Citations

For This Compound
1
Citations
CE Carraher Jr, MD Naas, DJ Giron… - Journal of …, 1983 - Taylor & Francis
The condensation of organoantimony(V) dihalides with diamines forming antimony(V) polyamines employing the interfacial technique is described. Structural characterization was …
Number of citations: 28 www.tandfonline.com

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